molecular formula C23H28N2O5 B3949756 1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate

1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949756
M. Wt: 412.5 g/mol
InChI Key: PVCFGNNQXKNSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is commonly referred to as BEP or Nocaine, and it belongs to the class of piperidine derivatives. BEP has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

BEP exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neurotransmission and behavior. BEP has also been shown to have some affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
BEP has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels and alterations in behavior. It has been shown to increase locomotor activity in rodents, which is a measure of the stimulant effects of the compound. BEP has also been shown to have some analgesic effects, although the mechanism behind this is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using BEP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the function of this protein. However, one limitation is that BEP is a relatively new compound, and its effects on various neurotransmitter systems are not well understood. Additionally, the compound has not been extensively studied in humans, so its safety profile is not well established.

Future Directions

There are several future directions for research on BEP. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new compounds that are based on the structure of BEP, which may have improved pharmacological properties. Finally, further research is needed to fully understand the biochemical and physiological effects of BEP and its potential applications in scientific research.

Scientific Research Applications

BEP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a critical role in the regulation of dopamine neurotransmission. BEP has been used as a tool to study the function of the dopamine transporter and its role in various neurological disorders.

properties

IUPAC Name

1-benzyl-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c24-21(22-14-11-18-7-3-1-4-8-18)20-12-15-23(16-13-20)17-19-9-5-2-6-10-19;3-1(4)2(5)6/h1-10,20H,11-17H2,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCFGNNQXKNSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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